molecular formula C10H14O B12672386 (2-Methoxy-1-methylethyl)benzene CAS No. 65738-46-7

(2-Methoxy-1-methylethyl)benzene

Cat. No.: B12672386
CAS No.: 65738-46-7
M. Wt: 150.22 g/mol
InChI Key: JSLADQCPHDFYDG-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a pleasant odor and is used in various industrial applications. The compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxy-1-methylethyl)benzene can be synthesized through the reaction of cumyl alcohol with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure continuous reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-1-methylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

    Cumene (Isopropylbenzene): Similar structure but lacks the methoxy group.

    Anisole (Methoxybenzene): Contains a methoxy group but lacks the isopropyl group.

    Thymol methyl ether (2-Isopropyl-5-methylanisole): Similar structure with additional methyl group

Uniqueness

(2-Methoxy-1-methylethyl)benzene is unique due to the presence of both a methoxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

(2-Methoxy-1-methylethyl)benzene, also known as carvacrol methyl ether , is a compound that has garnered attention for its potential biological activity. This article provides a detailed overview of its biological properties, including antioxidant and antimicrobial activities, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • CAS Number : 65738-46-7

This compound is primarily used as a solvent and an intermediate in organic synthesis. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using several assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

Research Findings

  • In a study analyzing essential oils, this compound exhibited significant free radical scavenging activity with an IC50 value of 9.22 mg/mL for DPPH radicals .
  • The compound's antioxidant capacity was attributed to its structural features, which facilitate electron transfer and hydrogen donation during redox reactions .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains.

Case Studies

  • Study on Essential Oils :
    • The essential oil containing this compound demonstrated strong antibacterial activity against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.16 mg/mL .
    • The oil showed weaker activity against Gram-negative bacteria, indicating a selective antibacterial effect related to the structural differences in bacterial cell walls .
  • Comparative Analysis :
    • A comparative study highlighted that the antimicrobial effectiveness of this compound was significantly higher than that of other monoterpenes present in essential oils, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is primarily mediated through its interaction with enzymes and microbial membranes:

  • Enzymatic Interactions : It can act as a substrate for various enzymes, leading to the formation of metabolites that may exert biological effects.
  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, causing structural disruptions that result in cell death.

Summary Table of Biological Activities

Activity TypeAssay MethodIC50/MIC ValueTarget Organisms
AntioxidantDPPH9.22 mg/mL-
AntimicrobialMIC0.16 mg/mLMSSA, MRSA
Weak against Gram-negative bacteria

Properties

CAS No.

65738-46-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methoxypropan-2-ylbenzene

InChI

InChI=1S/C10H14O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

JSLADQCPHDFYDG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1=CC=CC=C1

Origin of Product

United States

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